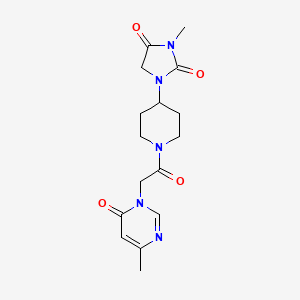

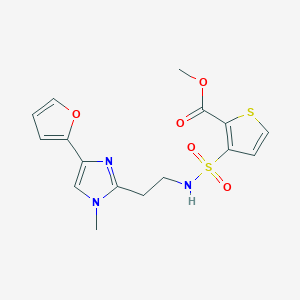

![molecular formula C14H22N2O4S B2771650 N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899979-47-6](/img/structure/B2771650.png)

N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

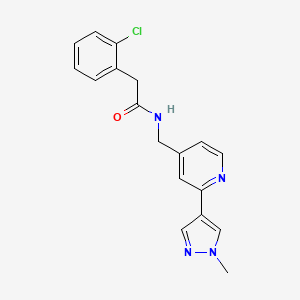

N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide, also known as DESEB, is a chemical compound that has been extensively studied for its potential use in scientific research. DESEB is a sulfonamide derivative that has shown promise in a variety of applications due to its ability to inhibit certain enzymes and proteins.

Wissenschaftliche Forschungsanwendungen

Molar Refraction and Polarizability

The study on the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, which shares structural similarities with N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide, demonstrated its significant polarizability effects. These effects increase with drug concentration, highlighting the drug's interaction with its environment at the molecular level. This research provides valuable insights into how slight modifications in molecular structure can influence physical properties like density and refractive index, which are crucial for drug formulation and application in medical imaging techniques (Sawale, Kalyankar, George, & Deosarkar, 2016).

Drug Metabolism and Excretion

Investigations into the metabolism and excretion of metoclopramide, which is structurally related to this compound, reveal the complexity of drug transformation within biological systems. The study identified various metabolic products in rabbit urine, providing a foundational understanding of drug transformation and excretion pathways. This knowledge is vital for developing drugs with improved efficacy and reduced toxicity, as well as for understanding drug interactions within the body (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Sigma Receptor Binding and Imaging

Sigma receptors play a significant role in various neurological and psychiatric conditions. Research utilizing N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, a compound closely related to this compound, for sigma receptor scintigraphy in patients with suspected primary breast cancer, underscores the potential of such compounds in diagnostic imaging. By targeting sigma receptors overexpressed in breast cancer cells, this approach offers a non-invasive method for tumor visualization and could be extended to other cancers or neurological disorders where sigma receptors are implicated (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Chemical Synthesis and Labeling

The synthesis and labeling of glyburide, a compound related to this compound, with tritium and carbon-14, illustrates the importance of chemical modification and labeling in drug development and research. Such labeled compounds are invaluable tools for studying drug distribution, metabolism, and binding interactions within biological systems, facilitating the development of more effective and safer drugs (Hsi, 1973).

Solid-Phase Synthesis Applications

The application of derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol as a safety-catch protecting group and linker for solid-phase peptide synthesis demonstrates the chemical versatility and utility of methoxybenzamide derivatives in facilitating complex chemical syntheses. This innovation is crucial for developing new methodologies in peptide and protein synthesis, with implications for drug discovery, molecular biology, and biochemistry (Thennarasu & Liu, 2010).

Eigenschaften

IUPAC Name |

N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-4-16(5-2)21(18,19)11-10-15-14(17)12-6-8-13(20-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANABPUDKOMZUOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

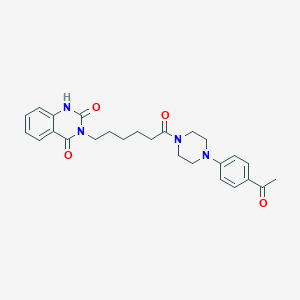

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2771576.png)

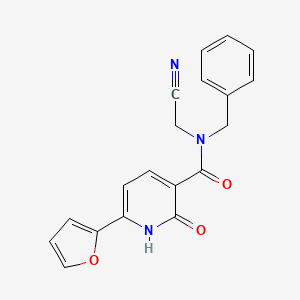

![4-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2771582.png)

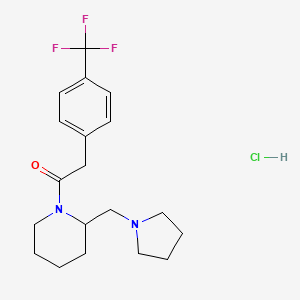

![N-cyclohexyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2771589.png)

![N-(tert-butyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2771590.png)